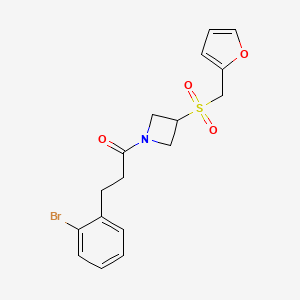
4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPTC belongs to the class of compounds known as carbohydrazides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Electrochemical and Optical Properties
The compound has been used to synthesize a novel polymer via electrochemical polymerization . The resulting polymer exhibits reversible electrochromic behavior, changing color from orange in the neutral state to blue in the oxidized state . This property, along with its high optical contrast and coloration efficiency, makes it potentially useful in the development of electrochromic devices .
Energy Storage and Translation
Conjugated polymers, such as the one synthesized from this compound, have been used in electronic devices for energy storage and translation . This could include applications in batteries, supercapacitors, and other energy storage systems .
Sensors and Flexible Electronics
The electrochemical properties of the polymer derived from this compound could be leveraged in the development of sensors and flexible electronics . This includes potential applications in wearable technology, health monitoring devices, and more .
Solar Cells
Conjugated polymers have been used in the development of solar cells . The unique properties of the polymer synthesized from this compound could potentially enhance the efficiency and performance of solar energy systems .
Light Emitting Devices
The optical properties of the polymer could be utilized in the creation of light emitting devices . This could include applications in LED technology, display systems, and more .
Capacitors
The electrochemical properties of the polymer could be beneficial in the development of capacitors . This includes potential applications in power systems, electronic devices, and more .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures can inhibit tubulin by binding at the colchicine site .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the wnt/β-catenin signaling pathway .
Pharmacokinetics
The most potent derivatives of similar compounds have been found to have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
Similar compounds have been found to show strong inhibition of viability in a panel of cancer cells, including colorectal cancer and triple-negative breast cancer cells .
Action Environment
For instance, the electrochemical and optical properties of a similar compound were found to change depending on the electrolyte-solvent couple used during synthesis .
properties
IUPAC Name |
4-phenyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-17-15(19)14-13(18-8-4-5-9-18)12(10-20-14)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAMPFBEEPQHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)



![4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B2397524.png)

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)




